molecular formula C10H18INO2 B180519 Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate CAS No. 158602-36-9

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate

Cat. No. B180519
CAS RN: 158602-36-9
M. Wt: 311.16 g/mol
InChI Key: OGFCVYKPYPPCDL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18INO2 . It has an average mass of 311.160 Da and a monoisotopic mass of 311.038208 Da .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 317.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.8±3.0 kJ/mol, and it has a flash point of 145.5±20.4 °C . The compound has a molar refractivity of 64.5±0.3 cm3, and its polar surface area is 30 Å2 .

Scientific Research Applications

Pharmaceutical Development

Azetidine derivatives are known to be important pharmacophores in pharmaceutical development due to their structural uniqueness and biological activity . Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate could serve as a key intermediate in the synthesis of various biologically active molecules, potentially leading to new drug discoveries.

Organic Synthesis

This compound may be used in organic synthesis, particularly in substitution reactions that require a stable yet reactive intermediate. Its structure suggests potential utility in complex synthetic pathways leading to more intricate organic compounds .

Material Science

In material science, azetidine derivatives can contribute to the development of new materials with unique properties. The tert-butyl group in Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate may offer steric hindrance that could be beneficial in creating polymers with specific characteristics .

Catalysis

The compound’s reactive iodine moiety might make it suitable for use as a catalyst or a catalyst precursor in various chemical reactions, enhancing reaction rates or influencing selectivity .

Biochemistry Research

Given its potential role in biochemical processes, this compound could be used in research exploring metabolic pathways, enzyme mechanisms, or as a building block for more complex biochemical compounds .

Chiral Template Synthesis

Azetidines are often utilized as chiral templates due to their three-dimensional structure, which can induce chirality in synthesized compoundsTert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate might be employed in the synthesis of chiral molecules that are important in medicinal chemistry .

properties

IUPAC Name

tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFCVYKPYPPCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597580
Record name tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate

CAS RN

158602-36-9
Record name 1,1-Dimethylethyl 3-(2-iodoethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158602-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (254 mg, 1.26 mmol), Ph3P (381 mg, 1.45 mmol.15), imidazole (129 mg, 1.89 mmol0) and acetonitrile (6.5 mL) at 0° C.; was treated with iodine (368 mg, 1.45 mmol.15). Mixture was allowed to reach 25° C. and stirring continued for 18 h. The reaction mixture was then diluted with water and extracted with hexanes (6×25 mL). The combined organics were dried (MgSO4) and concentrated, then purified by chromatography (40 g column, 50 μm from Analogix, 0-30% EtOAc in hexanes over 15 min to give tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (271 mg, 871 μmol, 69.0%) as a colorless oil. 1H NMR (CDCl3) δ: 4.03 (t, J=8.3 Hz, 2H), 3.56 (dd, J=8.7, 5.7 Hz, 2H), 3.10 (t, J=7.0 Hz, 2H), 2.63 (quint, J=7.8, 5.4 Hz, 1H), 2.13 (q, J=7.1 Hz, 2H), 1.42 (s, 9H).
Quantity
254 mg
Type
reactant
Reaction Step One
Name
Quantity
381 mg
Type
reactant
Reaction Step Two
Quantity
129 mg
Type
reactant
Reaction Step Three
Quantity
368 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
6.5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A stirred solution of 33-5 (0.78 g, 3.8 mmol), PPh3 (1.1 g, 4.3 mmol), imidazole (0.40 g, 5.8 mmol), and CH3CN (20 mL) at 0° C. was treated with iodine (1.0 g, 4.3 mmol). After 15 min the cooling bath was removed and stirring continued for 5 h. The reaction mixture was then diluted with H2O and extracted with hexanes (5×25 mL then 4×50 mL). The combined extracts were dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 33-6 (0.99 g) as a colorless oil. Rf 0.44 (silica, 20% EtOAc/hexanes).
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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